Regiospecific Connectivity Defines Utility as a Patent-Scoped S1P1 Agonist Intermediates Versus Isomeric Cyclohexylamines
The target compound's 1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine connectivity places the primary amine directly on the cyclohexyl ring alpha to the oxadiazole, generating a quaternary center. This is structurally mandated by the Markush formula (I) in WO-2012012477-A1, where R1 and R2 together form a cyclic group—specifically a cyclohexyl ring—attached to a carbon that is directly linked to the oxadiazole's 5-position [1]. In contrast, the commercially available analog 'Cyclohexanamine, 4-(1,2,4-oxadiazol-5-yl)-' (CAS 1384430-51-6) positions the amine at the 4-position of the cyclohexyl ring. This results in a secondary amine attachment, which significantly alters the pKa and steric environment of the reactive handle used for amide coupling or reductive amination in later synthetic steps. The patent specifically defines the required connectivity, making the target compound essential for fidelity to disclosed structure-activity relationships [1].
| Evidence Dimension | Amine substitution pattern (primary vs. secondary) and attachment geometry (quaternary center vs. flexible linker) |
|---|---|
| Target Compound Data | 1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine; Primary amine on a quaternary carbon at the cyclohexyl 1-position; SMILES: NC1(C2=NC(C3=CC=CC=C3)=NO2)CCCCC1 [1]. |
| Comparator Or Baseline | Cyclohexanamine, 4-(1,2,4-oxadiazol-5-yl)- (CAS 1384430-51-6); Primary amine at the cyclohexyl 4-position, separated from the oxadiazole by a cyclohexyl ring spacer; SMILES not identical. |
| Quantified Difference | Connectivity differs by amine position (1-position quaternary vs. 4-position secondary carbon), leading to steric and electronic effects on acylation/reactivity. The difference is qualitative but structurally absolute. |
| Conditions | Comparison based on documented chemical structures; S1P1 agonist patent Markush formula specifications (WO-2012012477-A1). |
Why This Matters
For procurement, the exact regiospecific connectivity ensures compatibility with downstream reaction schemes described in S1P1 agonist patents; the 1-cyclohexylamine connectivity is a structural requirement for the claimed pharmacophore.
- [1] Bristol-Myers Squibb Co., WO-2012012477-A1: Substituted 3-phenyl-1,2,4-oxadiazole compounds. Published 2012-01-25. View Source
